3,6-Bis(3-hexylthiophen-2-YL)pyridazine
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Overview
Description
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with two 3-hexylthiophen-2-yl groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine typically involves the coupling of 3-hexylthiophene with a pyridazine precursor. One common method is the Stille coupling reaction, which uses a palladium catalyst to facilitate the formation of the carbon-carbon bonds between the thiophene and pyridazine rings . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires the use of an organotin reagent, such as trimethylstannylthiophene .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as direct arylation polymerization (DArP). This method is cost-effective and environmentally friendly, as it avoids the need for pre-activation of C-H bonds and the use of toxic reagents . The reaction conditions typically involve the use of a palladium catalyst and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF) .
Chemical Reactions Analysis
Types of Reactions
3,6-Bis(3-hexylthiophen-2-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The hydrogen atoms on the thiophene rings can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3,6-Bis(3-hexylthiophen-2-YL)pyridazine has several scientific research applications, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Optoelectronics: Employed in the development of light-emitting diodes (LEDs) and other optoelectronic devices due to its favorable electronic properties.
Materials Science: Investigated for its potential use in the fabrication of flexible and lightweight electronic devices.
Mechanism of Action
The mechanism of action of 3,6-Bis(3-hexylthiophen-2-YL)pyridazine in electronic applications involves its ability to facilitate charge transport through its conjugated π-system. The thiophene rings provide a pathway for electron delocalization, while the pyridazine ring can interact with various molecular targets, enhancing the compound’s electronic properties . The molecular targets and pathways involved include interactions with electron-deficient or electron-rich species, which can modulate the compound’s conductivity and optoelectronic behavior .
Comparison with Similar Compounds
Similar Compounds
3,6-Bis(5-bromo-3-hexylthiophen-2-yl)pyridazine: Similar structure but with bromine substituents on the thiophene rings.
2,5-Dihexadecyl-3,6-bis(5-(3-hexylthiophen-2-yl)thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A diketopyrrolopyrrole derivative with similar thiophene substituents.
Uniqueness
3,6-Bis(3-hexylthiophen-2-YL)pyridazine is unique due to its specific substitution pattern, which provides a balance between solubility and electronic properties. The hexyl groups enhance solubility in organic solvents, while the thiophene and pyridazine rings contribute to its electronic and optoelectronic properties .
Properties
CAS No. |
872090-17-0 |
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Molecular Formula |
C24H32N2S2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
3,6-bis(3-hexylthiophen-2-yl)pyridazine |
InChI |
InChI=1S/C24H32N2S2/c1-3-5-7-9-11-19-15-17-27-23(19)21-13-14-22(26-25-21)24-20(16-18-28-24)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 |
InChI Key |
GAWDXHDIVBCNGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=C(SC=C1)C2=NN=C(C=C2)C3=C(C=CS3)CCCCCC |
Origin of Product |
United States |
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